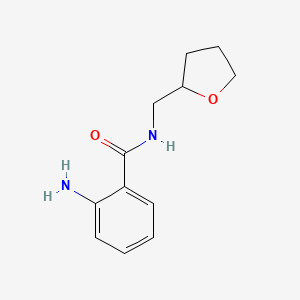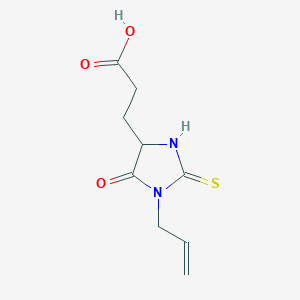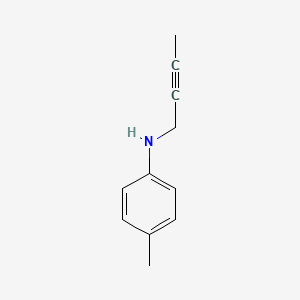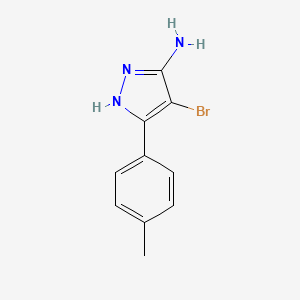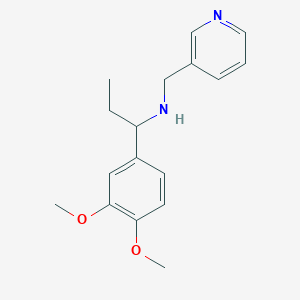
1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves interactions between different chemical entities to form new structures with potential biological activity. For instance, a compound with a similar structure, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, was synthesized via a Dimroth rearrangement and was designed as a new inhibitor of CLK1 and DYRK1A kinases . Another related compound, 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, was synthesized by reacting 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine with various thioureas in an isopropanol medium . These methods provide a foundation for the synthesis of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine, suggesting possible pathways for its creation.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine has been elucidated using techniques such as single-crystal X-ray diffraction . The crystal structure of the related compound provided information about the orthorhombic space group and the molecular formula, which can be used to infer the biological mechanism of action . Additionally, the crystal structure of another related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cyclization and interaction with various reagents. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a precursor in the presence of Ni(NO3)2 . These reactions are crucial for the formation of the desired molecular structures and can provide insights into the reactivity of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one have been characterized using various spectroscopic methods. The FTIR and Raman spectra of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine were recorded, and the vibrational frequencies were determined experimentally and compared with theoretical frequencies computed by DFT gradient calculations . The electronic spectrum was also determined by the TD-DFT method and compared with the observed spectrum . These analyses provide a comprehensive understanding of the vibrational and electronic properties of the compound, which are essential for predicting its behavior in different environments.
科学的研究の応用
1. Complex Formation and Coordination Chemistry
Synthesis and Coordination Studies : A study by Keypour et al. (2015) explored the synthesis of various unsymmetrical tripodal amines, including analogs of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine. These amines were used to form Cu(II) complexes, providing insights into the formation and structure of such complexes based on arm length and intermolecular interactions (Keypour et al., 2015).
Zn(II) Schiff Base Complex : Rezaeivala (2017) described the synthesis of a new Zn(II) Schiff base complex using a similar tripodal amine. The study focused on the structural characterization of this complex, contributing to the understanding of coordination chemistry involving such amines (Rezaeivala, 2017).
2. Crystal and Molecular Structure Analysis
- X-ray Analysis of Analogous Compounds : Tarimci et al. (2003) conducted an X-ray analysis of a compound with a similar structure, providing insights into its molecular and crystal structure. This research is significant in understanding the physical properties and potential applications of such compounds (Tarimci et al., 2003).
3. Synthesis and Characterization of New Compounds
- Antimicrobial and Structural Studies : Tayade et al. (2012) focused on synthesizing and characterizing heterocyclic compounds with structures related to 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine, exploring their antimicrobial properties (Tayade et al., 2012).
4. Ligand Reactivity and Metal Ion Coordination
- Study of Ligand Reactivity : A research by Keypour et al. (2018) investigated the reactivity of similar tripodal amines with zinc salts. This study is valuable for understanding how these compounds interact with metal ions and form various complexes (Keypour et al., 2018).
5. Application in Catalysis
- Ruthenium Carbene Catalysts : Dakkach et al. (2014) explored the use of related compounds in forming ruthenium carbene catalysts. These catalysts were evaluated for their efficiency in olefin epoxidation, demonstrating the potential application of such compounds in catalysis (Dakkach et al., 2014).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3/h5-11,15,19H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEYOVHGAFSPII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390111 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |
CAS RN |
497246-99-8 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)
